7-Methylbenzo[d]isoxazol-3-amine
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Overview
Description
7-Methylbenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C8H8N2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often involve the use of polymer-bound intermediates and coupling agents like EDC·HCl in the presence of solvents such as dry DMF .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to act as inhibitors of enzymes and receptors, affecting various biological processes. For example, they can inhibit GABA uptake, leading to anticonvulsant effects .
Comparison with Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
Benzo[d]isoxazol-3-amine derivatives: Studied for their anticancer and antimicrobial properties.
Uniqueness: 7-Methylbenzo[d]isoxazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other isoxazole derivatives .
Biological Activity
7-Methylbenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
- Molecular Formula: C8H8N2O
- Molecular Weight: 148.16 g/mol
- IUPAC Name: 7-methyl-1,2-benzoxazol-3-amine
- SMILES: CC1=C2C(=CC=C1)C(=NO2)N
This compound interacts with various molecular targets, influencing several biological pathways. It has been noted for its potential as an inhibitor of specific enzymes and receptors, particularly in the context of neurological disorders. The compound may modulate cholinergic signaling by acting as an agonist or partial agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and memory enhancement .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzo[d]isoxazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains in vitro .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of cognitive impairment. It may improve cognitive function by enhancing cholinergic transmission, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Cognitive Enhancement : A study highlighted the efficacy of aminobenzisoxazole compounds in improving cognitive function in animal models. The results indicated that these compounds could significantly enhance memory retention and learning capabilities .
- Antimicrobial Efficacy : Research conducted on related isoxazole derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that specific substitutions on the isoxazole ring could enhance antibacterial potency .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1699584-90-1 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
HSNPIDUOHGWFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)N |
Origin of Product |
United States |
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